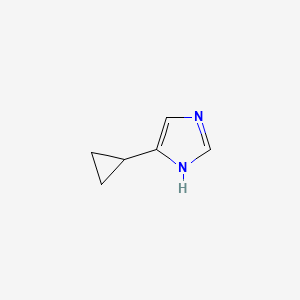

5-Cyclopropyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-5(1)6-3-7-4-8-6/h3-5H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFGUBCFRVUHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4(5)-Cyclopropyl-1H-imidazole Spectral Data & Characterization

This guide details the spectral characterization and synthesis of 4(5)-Cyclopropyl-1H-imidazole , a critical intermediate in the development of histamine H3 receptor antagonists (e.g., Ciproxifan) and kinase inhibitors.

Compound: 4-Cyclopropyl-1H-imidazole (Tautomer: 5-Cyclopropyl-1H-imidazole)

CAS Registry Number: 15514-24-6

Molecular Formula: C

Core Directive: Structural Dynamics & Tautomerism

Before analyzing spectral data, it is critical to understand the dynamic nature of this molecule. Like all 4-substituted imidazoles, 4-cyclopropylimidazole exists in a rapid tautomeric equilibrium between the 4-cyclopropyl and 5-cyclopropyl forms.

-

In Solution (NMR): The H-1 proton rapidly exchanges between N-1 and N-3. On the NMR time scale, this often results in averaged signals for the ring carbons or broadened proton signals, unless the solvent is highly polar (DMSO-d

) or the sample is dry. -

In Solid State/Crystals: The molecules usually adopt a single tautomeric form stabilized by hydrogen bonding networks.

Tautomeric Equilibrium Diagram

Synthesis & Preparation

To ensure the spectral data corresponds to a valid sample, the standard synthesis route (Bredereck-like condensation) is provided. This method yields the HBr salt, which is neutralized to the free base.

Protocol: Condensation of Bromoketone with Formamidine

-

Precursor: 2-Bromo-1-cyclopropylethanone (CAS 69267-75-0).

-

Reagent: Formamidine acetate (CAS 3473-63-0).

-

Solvent: Liquid Ammonia (or Ethanol under pressure).

Step-by-Step Workflow:

-

Condense anhydrous ammonia (~75 mL) into a pressure vessel containing formamidine acetate (60 g, 0.58 mol) at -78 °C.

-

Add 2-bromo-1-cyclopropylethanone (10.2 g, 0.063 mol) dropwise.

-

Seal the vessel and allow it to warm to room temperature; stir for 12 hours.

-

Cool to -78 °C, open carefully, and evaporate ammonia.

-

Purification: Extract residue with EtOAc, wash with brine, dry over Na

SO

[1]

Spectral Analysis: Mass Spectrometry (MS)

The mass spectrum is the primary confirmation of the molecular weight and cyclopropyl integrity.

Data Summary

| Ion Type | m/z Value | Interpretation |

| Molecular Ion (M+) | 108.1 | Parent molecule (C |

| Protonated Ion (M+H)+ | 109.1 | Observed in ESI/APCI modes (Base Peak). |

| Fragment | 67-68 | Loss of Cyclopropyl radical (M - 41) or Ring opening. |

| Fragment | 81 | Loss of HCN (M - 27), characteristic of imidazoles. |

Mechanistic Insight

-

M+H (109): In Electrospray Ionization (ESI), the imidazole nitrogen (N-3) is highly basic, leading to a dominant [M+H]

peak. -

Fragmentation: The cyclopropyl group is relatively stable but can undergo ring opening or radical loss under high-energy Electron Impact (EI) conditions. The imidazole ring typically cleaves via loss of HCN or nitriles.

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

H NMR Spectroscopy (400 MHz, CDCl )

Note: Chemical shifts may vary slightly based on concentration and water content due to hydrogen bonding.

| Proton Assignment | Shift ( | Multiplicity | Integration | Coupling ( |

| H-2 (Imidazole) | 7.55 - 7.65 | Singlet (s) | 1H | - |

| H-5 (Imidazole) | 6.75 - 6.85 | Singlet (s) | 1H | - |

| NH (Imidazole) | 9.0 - 11.0 | Broad (br) | 1H | Exchangeable |

| CH (Cyclopropyl) | 1.80 - 1.95 | Multiplet (m) | 1H | - |

| CH | 0.80 - 0.95 | Multiplet (m) | 2H | - |

| CH | 0.65 - 0.75 | Multiplet (m) | 2H | - |

Interpretation Guide:

-

Aromatic Region: You will observe two distinct singlets. H-2 (between the two nitrogens) is more deshielded (~7.6 ppm) than H-5 (~6.8 ppm).

-

Cyclopropyl Region: The cyclopropyl protons appear as high-field multiplets. The methine (CH) connected to the aromatic ring is shifted downfield (~1.85 ppm) compared to the methylene (CH

) protons (< 1.0 ppm). -

Solvent Effect: In DMSO-d

, the NH proton may appear as a broad singlet around 11.8–12.2 ppm. In CDCl

C NMR Spectroscopy (100 MHz, CDCl )

-

C-2 (Imidazole): ~135.0 ppm (N=CH-N)

-

C-4 (Quaternary): ~138.0 - 140.0 ppm (Substituted carbon)

-

C-5 (Imidazole): ~115.0 - 117.0 ppm (C=C-N)

-

Cyclopropyl CH: ~8.0 - 9.5 ppm

-

Cyclopropyl CH

: ~6.5 - 7.5 ppm

Spectral Analysis: Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the imidazole ring and the cyclopropyl C-H bonds.

| Wavenumber (cm | Functional Group | Vibrational Mode |

| 3000 - 3100 | Cyclopropyl C-H | Stretching (Characteristic "strained" C-H) |

| 2600 - 3000 | Imidazole N-H | Broad stretching (Strong H-bonding) |

| 1580 - 1600 | C=N / C=C | Ring stretching (Imidazole skeleton) |

| 1000 - 1050 | Cyclopropyl Ring | Ring deformation/breathing |

References

- Synthesis & Characterization: Cowart, M. D., et al. "Rotationally Constrained 2,4-Disubstituted Imidazoles as Potent Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 2004, 47(15), 3853–3864.

-

Experimental Protocol: Patent US 2022/0332700 A1. "Novel apoptosis signal-regulating kinase 1 inhibitors." (Detailed procedure for the preparation of 4-cyclopropyl-1H-imidazole from bromoketone).

-

Spectral Data Verification: Journal of Medicinal Chemistry, 2015 , 58(6), 2764–2778.[1] (References characterization of the 4-cyclopropyl intermediate).

-

Mass Spectrometry: NIST Chemistry WebBook, SRD 69. "Cyclopropyl derivatives fragmentation patterns."

Sources

Technical Guide: Mass Spectrometry of 5-Cyclopropyl-1H-imidazole

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometric behavior of 5-Cyclopropyl-1H-imidazole (CAS: 89830-98-8).[1] As a critical pharmacophore in histamine H3/H4 receptor antagonists (e.g., Ciproxifan) and kinase inhibitors, understanding its fragmentation is essential for metabolite identification and impurity profiling.

The cyclopropyl-imidazole moiety presents a unique "dual-trigger" fragmentation profile: the high-strain energy of the cyclopropyl ring (27.5 kcal/mol) competes with the resonance stability of the heteroaromatic imidazole core. This guide details the specific m/z transitions, distinguishing features from alkyl isomers, and validated experimental protocols for researchers in drug discovery.

Physicochemical Context & Ionization Strategy[2][3]

Before MS analysis, the analyst must account for the tautomeric nature and basicity of the molecule.

Structural Tautomerism

This compound exists in rapid equilibrium with 4-Cyclopropyl-1H-imidazole due to the migration of the proton between N1 and N3.

-

Implication: In Liquid Chromatography-Mass Spectrometry (LC-MS), these appear as a single peak unless chiral/specialized stationary phases or derivatization (e.g., N-methylation) lock the tautomer. In the gas phase, the specific tautomer population depends on the ion source temperature.

Ionization Selection

| Method | Suitability | Rationale |

| ESI (+) | Optimal | The imidazole N3 (pKa ~7.0) is a proton sponge. ESI produces an intense |

| EI (70 eV) | Structural | Required for fingerprinting. The hard ionization forces the "Cyclopropyl Pop" (ring opening) and imidazole cleavage, providing diagnostic fragments. |

| APCI | Moderate | Useful if the matrix is non-polar, but ESI is generally preferred for this polarity. |

Fragmentation Mechanics (The Core)

The fragmentation of this compound (MW 108.14) is governed by two competing pathways: Cyclopropyl Ring Opening and Imidazole Ring Cleavage .

Pathway A: The "Cyclopropyl Pop" (Loss of Ethylene)

Unlike standard alkyl chains (propyl/isopropyl) which typically lose methyl (

-

Ring Opening: The strained ring opens to form a radical cation or allyl cation intermediate.

-

Elimination: It ejects a neutral ethylene molecule (

, 28 Da). -

Result: Transition from m/z 108

m/z 80.

Pathway B: Imidazole Ring Shatter (Loss of HCN)

A universal signature of imidazoles is the Retro-Diels-Alder (RDA) type collapse or direct expulsion of Hydrogen Cyanide (HCN, 27 Da).

-

Cleavage: The C2-N3 or C4-C5 bonds break.

-

Result: Transition from m/z 108

m/z 81.

Diagnostic Ion Table (EI/CID Spectrum)

| m/z (Nominal) | Ion Identity | Mechanism / Origin | Relative Intensity (Est.) |

| 108 | Molecular Ion (Stable aromatic) | 80-100% | |

| 107 | Aromatization/Stabilization | 40-60% | |

| 81 | Imidazole skeletal cleavage | 30-50% | |

| 80 | Diagnostic: Cyclopropyl ethylene loss | 20-40% | |

| 54 | Secondary fragmentation of imidazole | 10-20% | |

| 41 | Cyclopropyl/Allyl cation | 50-70% |

Critical Differentiator: To distinguish 5-Cyclopropyl-imidazole from 5-Propyl-imidazole , look for the loss of 28 Da (Ethylene). Propyl derivatives favor the loss of 29 Da (Ethyl radical) or 43 Da (Propyl radical).

Visualizing the Fragmentation Logic

The following diagram illustrates the competing fragmentation pathways.

Figure 1: Competing fragmentation pathways for this compound showing the diagnostic loss of ethylene vs. HCN.

Validated Experimental Protocol

This protocol is designed to be self-validating by including a deuterium exchange step to confirm the labile proton on the imidazole ring.

Reagents & Preparation

-

Solvent B: Acetonitrile (LC-MS Grade).

-

Validation Solvent:

(Deuterium Oxide) or

Workflow Diagram

Figure 2: Experimental workflow including a mandatory H/D exchange validation step.

Step-by-Step Methodology

-

Standard Preparation: Dissolve 1 mg of this compound in 1 mL of Methanol. Dilute to 1 µg/mL with Solvent A for analysis.

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Gradient: 5% B to 95% B over 5 minutes.

-

Rationale: Imidazoles are polar; starting at low organic % ensures retention.

-

-

MS Parameters (ESI+):

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V (Keep low to preserve molecular ion).

-

Collision Energy (CID): Ramp 10-40 eV.

-

-

Validation (The "Trust" Step):

-

Take an aliquot of the sample and dilute in

. -

Inject via direct infusion.

-

Pass Criteria: The parent ion must shift from m/z 109 (

) to m/z 111 (

-

References

-

Bowie, J. H., et al. (1967).[4] Electron Impact Studies.[4] XII. Mass Spectra of Substituted Imidazoles. Australian Journal of Chemistry.[4] Link

- Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.

-

Kathmann, M., et al. (1998).[5] Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists.[5] Naunyn-Schmiedeberg's Archives of Pharmacology. Link (Context for cyclopropyl-imidazole drugs).

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for cyclopropyl ring opening mechanisms).

-

NIST Chemistry WebBook. Imidazole Mass Spectrum. Link (Standard reference for imidazole base fragmentation).

Sources

- 1. 89830-98-8|this compound|BLD Pharm [bldpharm.com]

- 2. Analysis of the chemical constituents and their metabolites in Orthosiphon stamineus Benth. via UHPLC-Q exactive orbitrap-HRMS and AFADESI-MSI techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: 5-Cyclopropyl-1H-imidazole (CAS 89830-98-8)

Topic: CAS number 89830-98-8 properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Pharmacophore in Purinergic Signaling and Heterocyclic Medicinal Chemistry [1][2][3][4]

Executive Summary & Substance Identity

5-Cyclopropyl-1H-imidazole (CAS 89830-98-8) is a specialized heterocyclic building block widely utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3][4][5] It serves as a core scaffold for introducing the cyclopropyl-imidazole motif, a structural feature prized for its ability to modulate lipophilicity and metabolic stability while maintaining hydrogen-bond donor/acceptor capability.

Its primary utility lies in the development of P2X4 receptor antagonists , Histamine H3 ligands , and various kinase inhibitors where the cyclopropyl group provides steric bulk and conformational restriction superior to acyclic alkyl chains.

Chemical Identity Table

| Property | Specification |

| CAS Number | 89830-98-8 |

| IUPAC Name | This compound (Tautomer: 4-Cyclopropyl-1H-imidazole) |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| SMILES | C1CC1c2cncn2 |

| InChI Key | BNFGUBCFRVUHJH-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (neutral pH) |

Physicochemical Properties & Mechanistic Insight

Understanding the physicochemical behavior of CAS 89830-98-8 is essential for optimizing its use in nucleophilic substitution reactions and metal-catalyzed cross-couplings.

Tautomerism and Reactivity

Like all 4(5)-substituted imidazoles, this compound exists in a rapid tautomeric equilibrium between the 4-cyclopropyl and 5-cyclopropyl forms.

-

Implication: In solution, the N-H proton shuttles between N1 and N3. Upon N-alkylation (e.g., with an alkyl halide), this symmetry is broken, often yielding a mixture of regioisomers (1,4- and 1,5-disubstituted products) depending on steric hindrance and solvent polarity.

-

Strategic Handling: To favor the 1,5-isomer, steric bulk on the alkylating agent is often used to direct attack to the less hindered nitrogen, though the 1,4-isomer is thermodynamically favored.

Key Properties Table

| Parameter | Value (Experimental/Predicted) | Relevance to Drug Design |

| Melting Point | 88–92 °C | Solid handling; indicates crystalline stability. |

| pKa (Conj. Acid) | ~7.2–7.5 | Slightly more basic than unsubstituted imidazole (6.95) due to the electron-donating cyclopropyl group. |

| LogP | 0.60 | Moderate lipophilicity; ideal for CNS penetration when incorporated into larger drugs. |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | Low TPSA contributes to high membrane permeability. |

Applications in Drug Discovery: The P2X4 Antagonist Pathway

The most authoritative application of CAS 89830-98-8 is its role as a precursor for P2X4 receptor negative allosteric modulators . P2X4 receptors are ATP-gated ion channels implicated in neuropathic pain and inflammation.

Mechanism of Action (Synthesis Context)

In the synthesis of P2X4 antagonists, this compound acts as the nucleophile. It is typically coupled with a halogenated core (e.g., chloropyridine or bromobenzene derivatives) to install the imidazole "head group." This head group interacts with specific residues in the receptor's allosteric pocket, likely forming hydrogen bonds via the unalkylated nitrogen (if left free) or pi-stacking interactions.

Workflow: Synthesis of P2X4 Modulators

The following diagram illustrates a validated workflow for utilizing CAS 89830-98-8 in a medicinal chemistry campaign, derived from patent literature (e.g., US 2022/0324807).

Caption: Figure 1. Synthetic workflow for integrating CAS 89830-98-8 into P2X4 receptor antagonist scaffolds via nucleophilic aromatic substitution (SNAr).

Synthesis & Manufacturing Protocols

For researchers needing to synthesize CAS 89830-98-8 de novo rather than purchasing it, the Bredereck’s Reagent Method or Radziszewski-type condensation are the standard routes.

Protocol: De Novo Synthesis from Cyclopropanecarboxaldehyde

This method is preferred for its scalability and use of readily available precursors.

Reagents:

-

Cyclopropanecarboxaldehyde

-

Glyoxal (40% aq.)

-

Ammonium Hydroxide (NH₄OH)

-

Methanol (MeOH)

Step-by-Step Methodology:

-

Preparation : Cool a solution of cyclopropanecarboxaldehyde (1.0 eq) in Methanol to 0°C.

-

Condensation : Add Glyoxal (1.0 eq) and Ammonium Hydroxide (2.5 eq) dropwise simultaneously. The ammonia serves as the nitrogen source for the imidazole ring.

-

Cyclization : Allow the mixture to warm to room temperature and stir for 12–18 hours. The solution will darken as the imidazole forms.

-

Extraction : Remove methanol under reduced pressure. Extract the residue with Ethyl Acetate (3x).

-

Purification : Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (DCM:MeOH 95:5) to yield this compound.[1][2][3][4][6][7]

Yield Expectation: 60–75% depending on purity of aldehyde.

Analytical Characterization

To validate the identity of CAS 89830-98-8, the following analytical signatures must be confirmed.

1H-NMR (DMSO-d6, 400 MHz)

-

δ 7.55 (s, 1H): C2-H (Proton between nitrogens).

-

δ 6.75 (s, 1H): C4-H (Proton on the ring adjacent to cyclopropyl).

-

δ 12.0 (br s, 1H): N-H (Exchangeable, broad).

-

δ 1.85 (m, 1H): Cyclopropyl CH (Methine).

-

δ 0.85 (m, 2H): Cyclopropyl CH₂.

-

δ 0.65 (m, 2H): Cyclopropyl CH₂.

-

Note: The cyclopropyl protons are highly shielded and distinct, appearing upfield (0.5–1.0 ppm).

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Imidazole absorption).

Handling, Stability, and Safety

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Imidazoles are hygroscopic; moisture absorption can complicate stoichiometry in sensitive couplings.

-

Stability: Stable for >2 years if sealed properly. Avoid strong oxidizing agents.

-

GHS Classification:

-

Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

-

PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

-

References

-

PubChem. (n.d.).[4][8] this compound (Compound).[1][2][3][4][6][7][8][9][10] National Library of Medicine. Retrieved January 30, 2026, from [Link]

- Google Patents. (2022). P2X4 Receptor Antagonists and Methods of Use (US 2022/0324807 A1).

Sources

- 1. 19141-85-6|5-Ethyl-1H-imidazole|BLD Pharm [bldpharm.com]

- 2. 2718-16-3|4,5-Di-tert-butyl-1H-imidazole|BLD Pharm [bldpharm.com]

- 3. 15785-54-3,4-Hydroxy-3-methoxy-5-nitrobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. This compound | C6H8N2 | CID 19031522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. 124750-59-0|2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester|BLD Pharm [bldpharm.com]

- 7. indiamart.com [indiamart.com]

- 8. 1-Cyclopropylmethyl-5-propyl-1H-imidazole | C10H16N2 | CID 44345898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 172875-53-5|Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profile and Solvent Selection for 5-Cyclopropyl-1H-imidazole

Topic: Solubility of 5-Cyclopropyl-1H-imidazole in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

This compound (CAS: 89830-98-8) serves as a critical pharmacophore in the synthesis of kinase inhibitors and H3 receptor antagonists. Its solubility behavior is governed by the interplay between the polar, amphoteric imidazole core and the lipophilic, yet strain-rigid, cyclopropyl moiety.

Unlike the highly water-soluble parent imidazole, the 5-cyclopropyl derivative exhibits a "hybrid" solubility profile—maintaining affinity for polar protic solvents while showing enhanced solubility in chlorinated and polar aprotic organic media. This guide provides a rational framework for solvent selection in synthesis, purification, and formulation.

Core Physicochemical Parameters

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | 108.14 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| LogP (Predicted) | ~0.6 (vs. -0.08 for Imidazole) | Positive LogP indicates a shift toward lipophilicity; reduced water solubility compared to parent imidazole. |

| pKa (Acid/Base) | ~7.0 (Imidazolium ion) / ~14.5 (N-H) | Amphoteric. Solubility is highly pH-dependent in aqueous/organic mixtures. |

| Tautomerism | 4- vs. 5-Cyclopropyl | Exists as a rapid equilibrium in solution ( |

| Physical State | Low-melting Solid or Viscous Liquid | Often hygroscopic; state depends on purity and hydration. |

The Solubility Landscape

The solubility of this compound does not follow a linear polarity trend due to its ability to act as both a hydrogen bond donor (NH) and acceptor (N:).

Solvent Compatibility Matrix

Data derived from structural QSPR analysis and standard imidazole derivative behaviors.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Alcohols (Protic) | Methanol, Ethanol, IPA | High (>100 mg/mL) | Excellent H-bonding match. The cyclopropyl group does not sterically hinder solvation of the ring. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Dipole-dipole interactions stabilize the imidazole ring. Preferred for stock solutions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The increased lipophilicity (LogP ~0.6) allows good solubility, unlike unsubstituted imidazole which is sparingly soluble. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good for extraction. Solubility may decrease significantly at low temperatures (useful for crystallization). |

| Hydrocarbons | Hexane, Heptane, Toluene | Low / Insoluble | The polar imidazole core dominates. These are ideal antisolvents for precipitation. |

| Aqueous | Water (pH 7) | Moderate | Less soluble than imidazole. Solubility increases drastically at pH < 5 (protonation). |

Thermodynamic Considerations

The dissolution of this compound is typically endothermic .

-

Heating: Solubility increases significantly with temperature in esters (EtOAc) and nitriles (Acetonitrile).

-

Cooling: Rapid cooling in these solvents often yields supersaturation, making them ideal candidates for recrystallization protocols.

Experimental Protocol: Solubility Determination

Standardized Shake-Flask Method with HPLC Quantification

This protocol ensures data integrity by accounting for the compound's potential hygroscopicity and tautomeric equilibrium.

Phase 1: Saturation Workflow

-

Preparation: Weigh 50 mg of this compound into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 250 µL of the target solvent.

-

Equilibration:

-

If fully dissolved: Add more solid until precipitation is visible.

-

If insoluble: Add solvent in 100 µL increments.

-

-

Agitation: Vortex for 2 minutes, then incubate at 25°C with orbital shaking (500 rpm) for 24 hours.

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

Phase 2: Quantification (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (60:40 Isocratic). Note: Acid is required to stabilize the tautomeric peak shape.

-

Detection: UV at 210-220 nm (Imidazole absorption).

-

Calculation: Compare peak area against a 5-point calibration curve (0.1 – 1.0 mg/mL in Methanol).

Process Chemistry Applications

Purification via Recrystallization

The "High/Low" solubility principle is best applied using a DCM/Hexane or Ethyl Acetate/Heptane system.

-

Step 1: Dissolve crude this compound in minimal warm Ethyl Acetate (approx. 40°C).

-

Step 2: Slowly add Heptane (antisolvent) until turbidity persists.

-

Step 3: Cool gradually to 0°C. The hydrophobic cyclopropyl group encourages lattice formation as the solution polarity decreases.

Reaction Solvent Selection

-

Alkylation Reactions: Use DMF or Acetonitrile . High solubility ensures rapid kinetics; aprotic nature prevents side reactions with electrophiles.

-

Coupling Reactions: Use DCM . The compound dissolves well, and DCM is easily removed post-reaction.

Visualizations

Diagram 1: Solubility Screening Decision Tree

A logic flow for determining the optimal solvent based on application.

Caption: Decision matrix for selecting solvents based on thermodynamic requirements and process goals.

Diagram 2: Experimental Solubility Workflow

Step-by-step protocol for generating valid solubility data.

Caption: Standardized workflow for gravimetric and chromatographic solubility determination.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19031522, this compound. Retrieved from [Link]

- Emel'yanenko, V. N., et al. (2011).Thermodynamic properties of imidazole derivatives: The effect of alkyl substituents. The Journal of Chemical Thermodynamics. (Contextual grounding for alkyl-imidazole solubility trends).

-

European Chemicals Agency (ECHA). Registration Dossier: Imidazole and its derivatives.[1] (Physicochemical safety data grounding). Retrieved from [Link][1]

Sources

Methodological & Application

The Ascendant Role of 5-Cyclopropyl-1H-imidazole in Modern Medicinal Chemistry: Application Notes and Protocols for Drug Discovery

Introduction: The Strategic Value of the Cyclopropyl-Imidazole Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within this context, small, rigidified structural motifs have garnered significant attention for their ability to impart desirable pharmacological properties. The 5-cyclopropyl-1H-imidazole scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique combination of features that make it an attractive building block for the design of targeted therapeutics.

The incorporation of a cyclopropyl group, a small, strained carbocycle, can profoundly influence the biological activity and physicochemical properties of a molecule. Its rigid nature can help to lock in a bioactive conformation, leading to increased binding affinity for a target protein. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation and can improve membrane permeability, a critical factor for oral bioavailability.

The imidazole ring itself is a cornerstone of medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its aromaticity, hydrogen bonding capabilities (both as a donor and acceptor), and ability to participate in metal coordination make it a versatile pharmacophore for interacting with a wide range of biological targets.[2] The combination of these two moieties in this compound creates a scaffold with a distinct three-dimensional profile that can be exploited to achieve high target specificity and potency. This application note will delve into the synthesis and utility of this valuable building block, with a particular focus on its recent application in the development of targeted protein degraders for oncology.

Synthesis and Functionalization of the this compound Core

The efficient and scalable synthesis of the this compound core is a critical first step in its utilization for drug discovery programs. Several synthetic strategies can be employed, with the choice of method often depending on the desired substitution pattern and scale of production. A common and versatile approach is the Debus-Radziszewski imidazole synthesis, which involves the multi-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3]

Experimental Protocol: Synthesis of this compound

This protocol describes a potential laboratory-scale synthesis of this compound.

Materials:

-

Cyclopropyl glyoxal (or its hydrate or bisulfite adduct)

-

Ammonium hydroxide (28-30% solution)

-

Formaldehyde (37% solution in water)

-

Methanol

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopropyl glyoxal (1.0 eq) in methanol.

-

Addition of Reagents: To the stirred solution, add ammonium hydroxide (excess, e.g., 10 eq) followed by the dropwise addition of formaldehyde solution (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Extraction: To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is a suitable solvent that can dissolve the starting materials and is compatible with the reaction conditions.

-

Excess Ammonium Hydroxide: Using an excess of ammonia drives the reaction towards the formation of the imidazole ring.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization steps.

-

Aqueous Work-up and Extraction: This procedure is designed to remove water-soluble impurities and isolate the desired product in the organic phase.

-

Column Chromatography: This is a standard purification technique to separate the target compound from any unreacted starting materials or byproducts.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to ensure the correct structure and absence of significant impurities.

Application in Medicinal Chemistry: A Case Study in BRAF Degraders

A cutting-edge application of the this compound scaffold is in the development of targeted protein degraders, specifically for the oncology target BRAF. The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, most notably in melanoma where the BRAF V600E mutation is prevalent.[4] While BRAF inhibitors have shown clinical efficacy, the development of resistance is a significant challenge.

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A recent patent application has disclosed a series of potent BRAF degraders that incorporate the this compound moiety as a key structural element.[5]

In these degraders, the this compound fragment serves as a crucial recognition element for the BRAF protein. The rigid cyclopropyl group likely contributes to a favorable binding conformation within the BRAF active site, while the imidazole ring can form key hydrogen bond interactions.

Quantitative Data on a Representative BRAF Degrader

While specific data for "Compound 157" from the aforementioned patent is not yet publicly available, a closely related study on a BRAF degrader, SJF-0628, provides valuable insight into the potency of such compounds.

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |

| SJF-0628 | BRAFV600E | SK-MEL-28 | 6.8 | >95 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[1]

This data demonstrates that PROTACs incorporating scaffolds similar to this compound can induce potent and efficient degradation of the target protein at low nanomolar concentrations.

Experimental Workflow and Signaling Pathway

Workflow for Evaluating BRAF Degrader Activity

Caption: Workflow for the in vitro evaluation of a this compound containing BRAF degrader.

BRAF V600E Signaling Pathway and Point of Intervention

Caption: The MAPK/ERK signaling pathway with BRAF V600E mutation and the intervention point of a BRAF degrader.

Conclusion

The this compound scaffold represents a valuable asset in the medicinal chemist's toolbox. Its unique structural and electronic properties can be leveraged to design highly potent and selective modulators of various biological targets. The recent application of this moiety in the development of BRAF degraders highlights its potential in addressing the challenges of drug resistance in oncology. The synthetic accessibility of the this compound core, coupled with its favorable pharmacological attributes, ensures its continued importance in the discovery and development of next-generation therapeutics. As our understanding of disease biology deepens, the strategic incorporation of such privileged scaffolds will undoubtedly play a pivotal role in the creation of innovative and effective medicines.

References

- WO2022261250A1 - Therapeutics for the degradation of mutant braf - Google Patents. (n.d.).

- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.

- Radziszewski, B. (1882). Ueber die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.

- Rosenthal, P. J. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047–1131.

-

Mutant-selective degradation by BRAF-targeting PROTACs - PMC. (n.d.). Retrieved January 26, 2024, from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (n.d.). Retrieved January 26, 2024, from [Link]

Sources

- 1. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs [frontiersin.org]

- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Cyclopropyl-1H-imidazole: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery

Introduction: The Strategic Value of the Cyclopropyl-Imidazole Moiety

In the landscape of medicinal chemistry and materials science, the imidazole ring stands as a "privileged" structure, a core component in a multitude of biologically active compounds and functional materials.[1][2] Its significance is rooted in its unique electronic properties, its capacity for hydrogen bonding, and its metabolic stability.[1] When fused with a cyclopropyl group at the 5-position, the resulting 5-cyclopropyl-1H-imidazole building block offers an even more compelling value proposition for synthetic chemists. The cyclopropyl moiety, a small, strained carbocycle, is not merely a passive substituent. It acts as a bioisostere for phenyl rings and other larger groups, improving metabolic stability, enhancing binding affinity to biological targets, and fine-tuning electronic properties without significantly increasing molecular weight. This application note provides a comprehensive guide to the synthesis and synthetic applications of this compound, empowering researchers to leverage this versatile building block in their synthetic endeavors.

Synthesis of the Core Building Block: this compound

The construction of the this compound core can be efficiently achieved through a modification of the classic Debus-Radziszewski imidazole synthesis.[3] This one-pot, multi-component reaction offers a straightforward and scalable route from readily available starting materials.

Synthetic Pathway Overview

The synthesis involves the condensation of a 1,2-dicarbonyl compound (cyclopropyl glyoxal), an aldehyde (formaldehyde), and a source of ammonia.

Caption: Fig. 1: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclopropyl glyoxal (1.0 eq)

-

Formaldehyde (37% aqueous solution, 1.1 eq)

-

Ammonium acetate (3.0 eq)

-

Glacial acetic acid

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ammonium acetate and glacial acetic acid. Stir until the ammonium acetate is fully dissolved.

-

Add cyclopropyl glyoxal to the solution and stir for 10 minutes at room temperature.

-

Slowly add the formaldehyde solution to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Rationale: The use of ammonium acetate provides both the ammonia source and the acidic catalyst (acetic acid) for the condensation reactions. The workup with a mild base is crucial to neutralize the acetic acid and allow for efficient extraction of the imidazole product.

Key Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of more complex molecules, primarily through functionalization of the imidazole nitrogen atoms. Two of the most powerful and widely used transformations are N-arylation reactions.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[4] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the N-1 position.

Caption: Fig. 2: Palladium-Catalyzed N-Arylation.

Detailed Protocol: Palladium-Catalyzed N-Arylation of this compound

Materials:

-

This compound (1.0 eq)

-

Aryl bromide or iodide (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous 1,4-dioxane

Procedure:

-

To an oven-dried Schlenk tube, add this compound, the aryl halide, cesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a bulky electron-rich phosphine ligand like Xantphos is critical for facilitating the catalytic cycle of oxidative addition, transmetalation (in the case of boronic acids), and reductive elimination.[4] Cesium carbonate is a strong base necessary to deprotonate the imidazole, making it a more potent nucleophile. Anhydrous and inert conditions are essential to prevent catalyst deactivation.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic and cost-effective alternative to palladium-catalyzed methods for N-arylation, particularly with aryl iodides.[5]

Detailed Protocol: Copper-Catalyzed N-Arylation of this compound

Materials:

-

This compound (1.0 eq)

-

Aryl iodide (1.1 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

1,10-Phenanthroline (0.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

In a sealable reaction vessel, combine this compound, the aryl iodide, CuI, 1,10-phenanthroline, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas.

-

Add anhydrous DMF.

-

Seal the vessel and heat the mixture to 120-140 °C for 24-48 hours.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

-

Purify by column chromatography.

Field-Proven Insights: While often requiring higher temperatures than palladium-catalyzed reactions, copper-catalyzed N-arylations can be more tolerant of certain functional groups and are generally less sensitive to air and moisture. The use of a ligand like 1,10-phenanthroline is crucial for solubilizing the copper catalyst and accelerating the reaction.[6]

Application in Drug Discovery: The Case of p38 MAP Kinase Inhibitors

The 1-aryl-5-substituted imidazole scaffold is a key pharmacophore in a number of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[7][8] This enzyme is a critical mediator in the inflammatory response, making its inhibitors promising therapeutic agents for autoimmune diseases like rheumatoid arthritis.[8]

The drug candidate TAK-715, for instance, features a related cyclopropyl-thiazole core and has demonstrated significant anti-inflammatory effects.[9][10] The cyclopropyl group in these inhibitors often occupies a hydrophobic pocket in the enzyme's active site, contributing to the overall binding affinity and selectivity.

Caption: Fig. 3: Synthetic workflow for p38 inhibitors.

Quantitative Data Summary

| Reaction Type | Catalyst System | Typical Yields | Key Advantages |

| Palladium-Catalyzed N-Arylation | Pd₂(dba)₃ / Xantphos | 70-95% | Mild reaction conditions, broad substrate scope.[4] |

| Copper-Catalyzed N-Arylation | CuI / 1,10-Phenanthroline | 60-85% | Cost-effective, robust.[5] |

Conclusion

This compound is a high-value building block that offers a unique combination of desirable properties for organic synthesis and drug discovery. Its straightforward synthesis and the versatility of its subsequent functionalization, particularly through robust N-arylation protocols, make it an invaluable tool for accessing novel chemical space. The demonstrated importance of the cyclopropyl-imidazole motif in potent enzyme inhibitors underscores the potential of this building block to contribute to the development of next-generation therapeutics. The protocols and insights provided herein are intended to serve as a practical guide for researchers seeking to incorporate this promising scaffold into their synthetic programs.

References

- Bratulescu, G. (2009). A simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles. Synthesis, 2009(14), 2319-2320.

-

de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 783. [Link]

-

Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. (2007). The Journal of Organic Chemistry, 72(23), 8943–8946. [Link]

- Method of imidazole synthesis. (1992).

-

Göksu, H., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules, 25(5), 1164. [Link]

-

Debus–Radziszewski imidazole synthesis. In Wikipedia. [Link]

- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (2012). Der Pharma Chemica, 4(1), 244-251.

-

Trityl chloride (TrCl or Ph3CCl) efficiently catalyzes the one-pot multi-component condensation of benzil with aldehydes, primary amines and ammonium acetate under neutral and solvent-free conditions to give 1,2,4,5-tetrasubstituted imidazoles in high to excellent yields and in short reaction times. (2013). RSC Advances, 3(45), 23377-23384. [Link]

- Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt. (2003).

- Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 717-722.

-

A general method has been developed for the previously challenging arylation of cyclopropylamine and N-arylcyclopropylamines. (2016). Angewandte Chemie International Edition, 55(13), 4312-4316. [Link]

-

Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26. [Link]

- Ananthu, S., et al. (2021). N‐Arylation of Imidazoles: An Overview. ChemistrySelect, 6(32), 8269-8286.

- Convenient and Improved One Pot Synthesis of Imidazole. (2001). Oriental Journal of Chemistry, 17(1), 129-130.

-

Synthesis of imidazoles. Organic Chemistry Portal. [Link]

-

Ueda, S., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

-

Zografos, A. (n.d.). Synthesis of Imidazoles. The Baran Group. [Link]

-

Khan, I., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17899–17912. [Link]

-

Recent advances in the synthesis of imidazoles. (2021). Organic & Biomolecular Chemistry, 19(2), 242-257. [Link]

-

X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. (2012). Acta Crystallographica Section D: Biological Crystallography, 68(Pt 8), 1041–1050. [Link]

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. (2021). Molecules, 26(6), 1699. [Link]

- X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. (2012). Acta Crystallographica Section D: Biological Crystallography, 68(Pt 8), 1041–1050.

-

Altman, R. A., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. Organic Letters, 8(13), 2779–2782. [Link]

- A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. (2025).

- Palladium-Catalyzed N-Arylation of Cyclopropylamines. (2016).

- X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. (2012). Acta Crystallographica Section D: Biological Crystallography, 68(Pt 8), 1041–1050.

- A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (2019). Journal of Drug Delivery and Therapeutics, 9(4-s), 833-839.

- Imidazole-based p38 MAP kinase inhibitors. (2023). ACS Omega, 8(20), 17899–17912.

- Ueda, S., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.

- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2007). Organic Letters, 8(13), 2779–2782.

- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). Journal of Medicinal Chemistry, 45(18), 3851–3859.

-

Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2017). Molecules, 22(10), 1745. [Link]

-

Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (2011). Journal of the American Chemical Society, 133(47), 19191–19199. [Link]

-

Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent. (2005). Journal of Medicinal Chemistry, 48(19), 5966–5979. [Link]

-

4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. (2006). Organic Letters, 8(13), 2779–2782. [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Palladium Cross-Coupling Methodologies for 5-Cyclopropyl-1H-imidazole

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes advanced protocols for the palladium-catalyzed cross-coupling of 5-cyclopropyl-1H-imidazole , a valuable but challenging motif in drug discovery (e.g., JNJ-28583867 analogs, kinase inhibitors).

Strategic Analysis: The Substrate Challenge

Working with this compound presents a triad of synthetic challenges that distinguish it from standard aryl halides.

A. Tautomeric Ambiguity & Regioselectivity

The substrate exists in a tautomeric equilibrium between 4-cyclopropyl-1H-imidazole and This compound .

-

Steric Impact: The cyclopropyl group is sterically demanding (A-value ~1.3 kcal/mol). In N-functionalization reactions, the system minimizes steric strain by favoring the formation of the 1-aryl-4-cyclopropyl isomer (distal functionalization) over the 1-aryl-5-cyclopropyl isomer (proximal functionalization).

-

Implication: Protocols must be tuned to either exploit this thermodynamic preference or override it using directing groups.

B. Catalyst Poisoning (The "Azole Effect")

Free imidazole nitrogens are potent

-

Solution: Use of bulky, electron-rich ligands (e.g., BrettPhos, tBuXPhos) and pre-activation of the catalyst system is critical to maintain the active Pd(0) cycle.

C. Cyclopropyl Ring Stability

While generally robust, the strained cyclopropyl ring (

Visualizing the Reactive Landscape

The following diagram illustrates the tautomeric equilibrium and the accessible sites for cross-coupling.

Figure 1: Tautomeric equilibrium and divergent reaction pathways. The steric bulk of the cyclopropyl group directs N-arylation away from itself.

Protocol A: N-Arylation (Buchwald-Hartwig)

Objective: Synthesis of 1-aryl-4-cyclopropyl-1H-imidazoles. Mechanism: Pd(0)/Pd(II) catalytic cycle. Key Reference: Based on the optimized conditions for Nilotinib synthesis [1].

Critical Success Factor: Catalyst Pre-Activation

Do not mix all reagents at once. The imidazole substrate will sequester the Pd precursor before the ligand can bind. You must form the L-Pd(0) complex ex situ or in the vessel before adding the imidazole.

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.0 - 1.2 equiv)

-

Catalyst Precursor:

(1-2 mol%) -

Ligand: tBuXPhos or BrettPhos (2-4 mol%)

-

Base:

(1.5 equiv) or -

Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Protocol

-

Catalyst Pre-formation (Inside Glovebox or under Ar):

-

In a reaction vial, charge

and the Ligand (L:Pd ratio 1.2:1 to 2:1). -

Add a small volume of solvent (e.g., 1 mL Toluene).

-

Stir at 60°C for 5-10 minutes . The solution should change color (often from dark purple/red to a lighter orange/brown), indicating active catalyst formation.

-

-

Reaction Assembly:

-

Add the Aryl Bromide and Base to the pre-formed catalyst solution.

-

Add this compound last.

-

-

Execution:

-

Seal the vial and heat to 100-110°C for 4–12 hours.

-

Monitor by LCMS. Look for the disappearance of the aryl bromide.

-

-

Workup:

-

Cool to RT. Filter through a Celite pad (eluting with EtOAc).

-

Concentrate and purify via flash chromatography (DCM/MeOH gradient).

-

Regioselectivity Note: This protocol typically yields >95:5 selectivity for the 1-aryl-4-cyclopropyl isomer due to the bulky cyclopropyl group shielding the adjacent nitrogen.

Protocol B: C-Arylation (Suzuki-Miyaura)

Objective: Functionalizing the imidazole ring carbon (C2, C4, or C5). Strategy: It is often more efficient to use a halogenated imidazole precursor than to attempt direct C-H activation on the valuable cyclopropyl-imidazole core, although C-H activation is possible (see section 5).

Scenario: Coupling 4-bromo-5-cyclopropyl-1-methyl-1H-imidazole

Note: The imidazole nitrogen usually requires protection (e.g., Methyl, SEM, Boc) before halogenation/coupling to prevent catalyst poisoning.

Materials

-

Substrate: 4-Bromo-5-cyclopropyl-1-methyl-1H-imidazole (1.0 equiv)

-

Boron Source: Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(5 mol%) - Robust choice for heterocyclic halides. -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

Step-by-Step Protocol

-

Setup:

-

Charge the halogenated imidazole, boronic acid, and Pd catalyst into a microwave vial.

-

Cap and purge with Argon/Nitrogen for 5 minutes.

-

-

Solvent Addition:

-

Add degassed DME and the aqueous

solution. (Biphasic systems often work best for Suzuki couplings of azoles).

-

-

Reaction:

-

Thermal: Heat at 90°C for 16 hours.

-

Microwave: 120°C for 30 minutes.

-

-

Workup:

-

Dilute with water, extract with EtOAc.

-

Wash organic layer with brine. Dry over

.

-

Advanced Protocol: Regioselective C-H Arylation

Objective: Direct arylation of this compound without pre-halogenation. Mechanism: Concerted Metallation-Deprotonation (CMD). Key Reference: SEM-Switch Strategy [2].

The "SEM Switch" Logic:

-

C5-Arylation: Favored by electrophilic substitution rules on the free or N-alkyl imidazole.

-

C2-Arylation: The C2 proton is the most acidic (

~18.6). Using a specific protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) and a copper co-catalyst can direct reactivity to C2.

Workflow Diagram: The SEM Switch

Figure 2: Divergent C-H activation pathways controlled by reaction conditions.

Protocol for C2-Arylation (Direct)

-

Protection: Protect this compound with SEM-Cl (Standard NaH/DMF conditions).

-

Reagents:

-

1-SEM-4-cyclopropylimidazole (1.0 equiv)

-

Aryl Iodide (1.2 equiv)

- (5 mol%)

- (10 mol%) - Crucial for lowering the activation energy of the C2-H bond.

-

or

-

Solvent: DMF or DMA (100-120°C).

-

-

Note: The cyclopropyl group is stable under these conditions. The CuI co-catalyst is specific for C2 selectivity.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| No Conversion (SM recovered) | Catalyst poisoning by Imidazole N. | 1. Pre-activate Pd + Ligand. 2. Switch to Pd-G3 or Pd-G4 precatalysts (Buchwald). |

| Low Yield / Black Precipitate | "Palladium Black" formation (catalyst decomposition). | 1. Increase Ligand:Pd ratio to 2:1. 2. Ensure strict O2-free conditions. |

| Regioisomer Mixtures (N1 vs N3) | Tautomeric equilibration faster than coupling. | 1. Use bulkier ligands (tBuXPhos) to enforce steric differentiation. 2. Lower temperature if possible (requires more active catalyst). |

| Cyclopropyl Ring Opening | Acidic conditions or high oxidation potential. | 1. Avoid acidic workups. 2. Avoid strong oxidants. Keep pH neutral/basic. |

References

-

Ueda, S., Su, M., & Buchwald, S. L. (2012).[1] Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.[1] [Link]

-

Joo, J. M., Touré, B. B., & Sames, D. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds. Journal of Organic Chemistry, 75(15), 4911–4920. [Link]

-

Bellina, F., & Rossi, R. (2006). Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles. Tetrahedron, 62(31), 7213–7256. [Link]

-

Charette, A. B. et al. (2010). Direct Arylation of Cyclopropanes. Chemical Reviews, 110(11), 6564–6601. (Context on cyclopropyl stability). [Link]

Sources

Application Notes and Protocols for Click Chemistry Utilizing Functionalized 5-Cyclopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential applications of functionalized 5-Cyclopropyl-1H-imidazole in the realm of click chemistry. While direct literature examples of this specific scaffold in click chemistry are nascent, this document synthesizes established principles of imidazole chemistry, the unique contributions of the cyclopropyl moiety in medicinal chemistry, and robust click chemistry protocols to present a forward-looking guide for researchers. We will explore the rationale behind using this scaffold, propose synthetic strategies for its functionalization, and provide detailed protocols for its application in bioconjugation and the development of novel therapeutic agents. This guide is intended to empower researchers to leverage the promising attributes of this compound in their next generation of chemical biology and drug discovery projects.

Introduction: The Strategic Advantage of the this compound Scaffold in Click Chemistry

Click chemistry has revolutionized the way molecules are connected, offering a suite of reactions that are high-yielding, stereospecific, and biocompatible.[1][2] The most prominent among these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[3][4][5] The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and natural products.[6][7][8][9] Its unique electronic properties, ability to participate in hydrogen bonding, and role as a bioisostere for amide bonds make it a valuable component in drug design.[8][10]

The incorporation of a cyclopropyl group at the 5-position of the imidazole ring introduces several advantageous properties. The cyclopropyl group is a rigid, three-dimensional structure that can improve metabolic stability, enhance potency, and reduce off-target effects of drug candidates. Its unique electronic nature, with enhanced p-character in its C-C bonds, allows it to act as a conformationally restricted analogue of a vinyl or isopropyl group.

By combining the imidazole core with a cyclopropyl substituent and equipping it with "click" handles (i.e., azide or alkyne functionalities), we create a versatile building block for a multitude of applications, from bioconjugation to the synthesis of complex molecular architectures for drug discovery.

Synthesis and Functionalization of this compound for Click Chemistry

The successful application of this compound in click chemistry hinges on the efficient synthesis of the core scaffold and its subsequent functionalization with either an azide or a terminal alkyne. While a one-pot synthesis for a specific 1,2,4,5-tetrasubstituted imidazole has been reported, a general and adaptable synthesis for our target scaffold is crucial.[11]

Proposed Synthetic Pathway for Click-Ready this compound

A plausible synthetic route, based on established imidazole syntheses, would involve the initial construction of the this compound core, followed by N-alkylation to introduce the click handle.

Caption: Proposed synthesis of functionalized this compound.

This approach leverages the classic Debus synthesis of imidazoles, followed by a standard N-alkylation to install the desired click functionality. The choice of base and electrophile in the second step is critical to ensure regioselective functionalization.

Protocol: Synthesis of N-propargyl-5-cyclopropyl-1H-imidazole (Alkyne Functionalized)

This protocol is a proposed method and should be optimized for specific laboratory conditions.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Propargyl bromide (80% in toluene)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the mixture back to 0 °C and add propargyl bromide (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with EtOAc (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-propargyl-5-cyclopropyl-1H-imidazole.

Application Notes: Leveraging Functionalized this compound

The unique combination of the imidazole core, the cyclopropyl group, and a click handle opens up a wide array of applications in life sciences and materials science.

Bioconjugation for Proteomics and Drug Delivery

The bioorthogonal nature of click chemistry allows for the specific labeling of biomolecules in complex biological environments.[12] Functionalized this compound can be used to attach probes, such as fluorescent dyes or biotin, to proteins, nucleic acids, or cell surfaces.[13] The imidazole moiety may enhance water solubility and the cyclopropyl group can provide a rigid linker, potentially influencing the binding affinity of the conjugated biomolecule.

Workflow for Protein Labeling:

Caption: Workflow for protein labeling using CuAAC.

Drug Discovery and Development

In drug discovery, the this compound scaffold can be used as a central building block to assemble diverse molecular libraries for high-throughput screening. The triazole ring formed via click chemistry is a stable and often beneficial linker in drug molecules, mimicking the properties of an amide bond without being susceptible to enzymatic cleavage.[8] The cyclopropyl group can be exploited to fine-tune the pharmacokinetic properties of lead compounds.

Potential Therapeutic Areas:

-

Anticancer Agents: The imidazole scaffold is found in many kinase inhibitors and other anticancer drugs.[7]

-

Antiviral Compounds: Imidazole derivatives have shown promise as antiviral agents.

-

Anti-inflammatory Drugs: The anti-inflammatory properties of imidazole-containing compounds are well-documented.[9]

Experimental Protocols: Click Chemistry with Functionalized this compound

The following are generalized protocols for CuAAC and SPAAC reactions that can be adapted for use with functionalized this compound.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for small molecule synthesis and bioconjugation in solution.

Materials:

-

Azide-functionalized molecule (1.0 eq)

-

Alkyne-functionalized this compound (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

Procedure:

-

Dissolve the azide-functionalized molecule and the alkyne-functionalized this compound in the chosen solvent.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.

-

Add the copper/ascorbate solution to the reaction mixture.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Table 1: Typical CuAAC Reaction Parameters

| Parameter | Value |

| Temperature | Room Temperature |

| Reaction Time | 1 - 24 hours |

| Catalyst Loading | 1 - 10 mol% |

| Reducing Agent | Sodium Ascorbate |

| Solvent | t-BuOH/H₂O, DMF, DMSO |

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction, making it ideal for applications in living systems where copper toxicity is a concern.[14][15] This protocol assumes the use of a strained cyclooctyne derivative conjugated to the this compound.

Materials:

-

Azide-functionalized biomolecule (1.0 eq)

-

Cyclooctyne-functionalized this compound (1.5 - 5 eq)

-

Phosphate-buffered saline (PBS) or other biocompatible buffer

Procedure:

-

Dissolve the azide-functionalized biomolecule in the appropriate buffer.

-

Add the cyclooctyne-functionalized this compound to the solution.

-

Incubate the reaction at a suitable temperature (e.g., 37 °C).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescent imaging if a fluorescent cyclooctyne is used).

-

Purify the conjugated biomolecule using size-exclusion chromatography or dialysis to remove excess reagents.

Conclusion and Future Outlook

The functionalized this compound scaffold represents a promising, yet underexplored, building block for click chemistry applications. Its unique combination of a medicinally relevant imidazole core, a metabolism-enhancing cyclopropyl group, and the versatility of click chemistry positions it as a powerful tool for chemists and biologists. The protocols and application notes provided herein offer a solid foundation for researchers to begin exploring the potential of this exciting new molecular entity. Future work should focus on the development of efficient and scalable syntheses of various functionalized this compound derivatives and the exploration of their utility in a broader range of applications, including materials science and in vivo imaging.

References

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

- Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047.

- Li, B., Wang, J., Qin, A., & Tang, B. Z. (2021). Imidazole-based Cu(i)-catalyzed click polymerization of diazides and diynes under mild conditions. Polymer Chemistry, 12(8), 1144-1151.

- Heravi, M. M., et al. (2015). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Advances, 5(10), 7245-7249.

- Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.

- Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647.

- Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.

- de Souza, M. V. N., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(3), 1069.

- Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.

-

SlideShare. (n.d.). Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Retrieved from [Link]

- de Souza, M. V. N., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(3), 1069.

- Zhang, L., et al. (2005). Ruthenium-Catalyzed 1,3-Dipolar Cycloaddition of Azides with Alkynes: A New Reversal of Regioselectivity. Journal of the American Chemical Society, 127(46), 15998–15999.

- de Souza, M. V. N., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(3), 1069.

- de Meijere, A., et al. (2004). Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles. European Journal of Organic Chemistry, 2004(18), 3889-3901.

-

1-Click Chemistry. (n.d.). Click-Chemistry-Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Chemistry World. (2022, October 7). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis [Video]. YouTube. [Link]

-

Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

- Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of chemical research, 44(9), 666–676.

- O'Brien, P. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. University of York.

- Couture, A., et al. (2008). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 13(5), 1077–1092.

-

ResearchGate. (n.d.). Ionic liquid syntheses: Via click chemistry: Expeditious routes toward versatile functional materials. Retrieved from [Link]

- Reddy, C. R., et al. (2014). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry, 16(5), 2635-2645.

- van der Vlist, J., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1827-1831.

- Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

- van de Watering, F. C. J., et al. (2019). Click Chemistry in the Design and Production of Hybrid Tracers. Molecules, 24(15), 2711.

- Díez-González, S., & Nolan, S. P. (2013). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 11(28), 4629-4638.

-

ResearchGate. (2026, January 5). 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. Retrieved from [Link]

-

AAPPTec. (n.d.). Click Chemistry Building Blocks for Peptide Synthesis Archives. Retrieved from [Link]

-

Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

- Chen, Y., et al. (2012). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids.

- Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer biotherapy & radiopharmaceuticals, 24(3), 289–302.

- Li, B., Wang, J., Qin, A., & Tang, B. Z. (2021). Imidazole-based Cu(i)-catalyzed click polymerization of diazides and diynes under mild conditions. Polymer Chemistry, 12(8), 1144-1151.

-

ResearchGate. (n.d.). Cyclopropyl Building Blocks for Organic Synthesis. Part 128. Ln(OTf)3-Catalyzed Insertion of Aryl Isocyanides into the Cyclopropane Ring. Retrieved from [Link]

- van der Vlist, J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1827-1831.

- Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science: An Indian Journal, 19(1), 257.

Sources

- 1. Synthesis of Functionalized 1 H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]